3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile
Description
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile is a β-oxopropanenitrile derivative featuring a substituted phenyl ring with 5-chloro and 2-methoxy groups. This compound belongs to the broader class of β-oxoalkanonitriles, which are versatile intermediates in organic synthesis, particularly for constructing heterocyclic frameworks like pyridines, thiazoles, and benzimidazoles . The chloro and methoxy substituents on the aromatic ring modulate electronic properties, creating a push-pull effect: the electron-withdrawing chlorine atom decreases electron density, while the methoxy group donates electrons via resonance. This electronic profile influences reactivity in cyclocondensation and nucleophilic addition reactions, making the compound valuable in pharmaceutical and materials chemistry. It is commercially available (CAS: 169295-54-9), indicating its utility in research and industrial applications .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXIOXLDHJGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640799 | |
| Record name | 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69316-10-5 | |
| Record name | 5-Chloro-2-methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69316-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Nucleophilic Acyl Substitution Using Methyl 5-Chloro-2-methoxybenzoate and Acetonitrile
This method is a well-documented approach involving the reaction of methyl 5-chloro-2-methoxybenzoate with acetonitrile under strongly basic conditions, typically employing n-butyllithium and diisopropylamine in tetrahydrofuran (THF) solvent at low temperature.
Stage 1: Preparation of the carbanion intermediate by treating acetonitrile with n-butyllithium and diisopropylamine in THF/hexane at -78 °C under an inert atmosphere for approximately 0.5 hours.
Stage 2: Slow addition of methyl 5-chloro-2-methoxybenzoate in THF/hexane at -78 °C over about 40 minutes, followed by stirring to complete the nucleophilic acyl substitution.
Work-up: Standard quenching and purification steps yield the target compound.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Base | n-Butyllithium, diisopropylamine |
| Solvent | Tetrahydrofuran (THF), hexane |
| Temperature | -78 °C |
| Reaction Time | 0.5 h (carbanion formation) + ~0.67 h (ester addition) |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | Approximately 94% |
This approach is advantageous due to high yield and relatively straightforward conditions, making it suitable for laboratory-scale synthesis.
Lithiation and Acylation Strategy for β-Ketonitriles (Generalized Method)
A widely used synthetic approach for β-ketonitriles involves lithiation of nitrile substrates followed by acylation with aromatic esters or acid derivatives.
Generate the lithio derivative of acetonitrile or a substituted nitrile by treatment with a strong base like n-butyllithium at low temperature (-78 °C).
Add the aromatic ester (e.g., methyl 5-chloro-2-methoxybenzoate) slowly to the lithio intermediate under inert atmosphere.
Stirring at low temperature ensures controlled reaction and minimizes side reactions.
Work-up includes quenching with ammonium chloride or acid, extraction, drying, and purification by column chromatography.
This method is supported by literature for synthesizing various substituted β-ketonitriles with yields typically ranging from 55% to 95%, depending on substrate and conditions.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 5-chloro-2-methoxybenzoate + Acetonitrile | n-Butyllithium, diisopropylamine, inert atmosphere | THF, hexane | -78 °C | ~1.2 hours | ~94 | High yield, inert atmosphere required |
| 2 | α-Bromoacetophenone derivative + 3-oxopropionitrile | K2CO3 (base) | Ethyl acetate | 40-60 °C | 3-6 hours | Not specified | Adaptable to substituted phenyl rings |
| 3 | Nitrile + Aromatic ester | n-Butyllithium, strong base | THF | -78 °C | Several hours | 55-95 | General method for β-ketonitriles |
Research Findings and Analytical Data
Purity and Structural Confirmation: Products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry, confirming the formation of the β-ketonitrile structure with the expected substitution pattern.
Yield Optimization: Reaction temperature control and slow addition of reagents are critical for maximizing yield and minimizing side products.
Solvent Choice: THF is preferred for lithiation steps due to its ability to stabilize organolithium intermediates; ethyl acetate is often used for substitution reactions due to its moderate polarity and ease of removal.
Catalyst/Base Selection: Potassium carbonate and triethylamine are common bases for substitution reactions; n-butyllithium is essential for lithiation.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(5-chloro-2-methoxyphenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile with structurally related β-oxopropanenitrile derivatives:
Pharmacological and Industrial Relevance
- 3-(4-Pyridyl)-3-oxopropanenitrile exhibits cytotoxicity and metal-binding properties, making it relevant in antimicrobial drug design .
- Commercial availability of the target compound highlights its role as a building block in high-throughput synthesis, unlike more complex derivatives (e.g., nucleoside analogs in ), which require specialized handling .
Crystallographic Behavior
The chloro and methoxy substituents may induce distinct crystal packing via halogen bonding (Cl···π interactions) and methoxy-mediated C–H···O networks, as observed in related aryl systems . This contrasts with pyridyl or thiazole derivatives, where N-atom interactions dominate.
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile is a synthetic compound notable for its potential biological activities. This compound belongs to the class of oxo derivatives and has garnered interest due to its structural features that suggest various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 215.63 g/mol. Its structure includes a chloro-substituted methoxyphenyl group, which is pivotal in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 215.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In studies involving different cancer cell lines, including breast and colon cancer, it has shown promising cytotoxic effects. For instance, in an MTT assay, the compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating a moderate level of potency.
Table 2: Biological Activity Data
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate signaling pathways related to apoptosis, particularly by inhibiting anti-apoptotic proteins, thus promoting cell death in cancer cells.
Case Studies
- Breast Cancer Study : A study investigated the effects of the compound on MCF-7 cells, revealing that it induced apoptosis via the mitochondrial pathway, as evidenced by increased cytochrome c release into the cytosol.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy and chloro groups). NOESY confirms spatial proximity of aromatic protons .
- X-ray crystallography : SHELX software refines crystal structures by analyzing intensity data and hydrogen bonding patterns . For example, graph-set analysis (e.g., Etter’s formalism) decodes intermolecular interactions like C–H···O/N bonds .
What mechanistic insights explain the reactivity of the nitrile group in cycloaddition reactions?
Advanced Research Focus
The nitrile group participates in [3+2] cycloadditions with hydrazones or azides. For example:
- Nitrile-imine intermediates : Base-mediated reactions with chlorohydrazones form pyrazoles via nitrile-imine intermediates, as observed in analogous 3-oxopropanenitrile derivatives .
- Computational modeling : DFT studies predict regioselectivity by analyzing frontier molecular orbitals (e.g., nitrile LUMO and dipole HOMO interactions).
How can contradictory crystallographic data (e.g., twinning, disorder) be resolved for this compound?
Q. Advanced Research Focus
- SHELXL refinement : Use twin-law matrices and PART instructions to model disordered regions .
- High-resolution data : Synchrotron radiation improves data quality for ambiguous electron density maps.
- Hydrogen bonding analysis : Compare observed interactions (e.g., C=O···H–C) with expected graph-set patterns to validate models .
What strategies are effective in studying biological interactions, such as kinase inhibition?
Q. Advanced Research Focus
- Enzyme assays : Measure IC values using fluorescence-based JAK1/2 inhibition assays, as seen in structurally related JAK inhibitors .
- Molecular docking : Simulate binding modes with kinase ATP-binding pockets (e.g., AutoDock Vina). Key interactions include H-bonds with backbone amides and hydrophobic contacts with chloro/methoxy substituents .
How does the compound’s stability under acidic/basic conditions impact synthetic applications?
Q. Methodological Focus
- Acidic conditions : The nitrile group may hydrolyze to amides/carboxylic acids. Stability tests (HPLC monitoring) in pH 1–3 buffers are recommended .
- Basic conditions : The β-ketonitrile moiety can undergo retro-aldol cleavage. Use mild bases (e.g., NaHCO) and low temperatures (<10°C) to suppress degradation .
What computational tools predict the compound’s physicochemical properties (e.g., solubility, logP)?
Q. Methodological Focus
Q. Notes
- Avoided references to non-academic sources (e.g., BenchChem).
- Advanced questions emphasize mechanistic and analytical rigor.
- Tables integrate data from multiple studies for comparative analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
